molecular formula C10H11NO4 B4758504 2-Hydroxy-4-propionamidobenzoic acid

2-Hydroxy-4-propionamidobenzoic acid

Cat. No.: B4758504
M. Wt: 209.20 g/mol
InChI Key: OPPVBLXGMPDDMH-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Amide Chemistry Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry and are prevalent in a vast array of natural products and synthetic compounds with significant biological activities. medchemexpress.comresearchgate.net The carboxyl group of benzoic acid provides a versatile handle for chemical modification, allowing for the generation of diverse molecular architectures. medchemexpress.com Many benzoic acid derivatives serve as scaffolds in drug discovery, with examples including anti-inflammatory agents, antimicrobials, and anticancer drugs. medchemexpress.comresearchgate.net

The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of proteins. researchgate.net In medicinal chemistry, the amide group is a common functional group found in numerous drug molecules. nih.govnih.govbeilstein-journals.org Its stability under physiological conditions, coupled with its ability to participate in hydrogen bonding, makes it a critical component for molecular recognition and binding to biological targets. nih.gov The synthesis of amides is a well-established area of organic chemistry, with numerous methods available for their formation. beilstein-journals.org

2-Hydroxy-4-propionamidobenzoic acid integrates these two key chemical motifs. The salicylic (B10762653) acid portion (2-hydroxybenzoic acid) is a well-known pharmacophore, and the introduction of an amide linkage at the 4-position introduces new possibilities for modulating the compound's physicochemical properties and biological interactions.

Historical Trajectories and Foundational Academic Studies of Related Compounds

The study of compounds related to this compound has a rich history. Salicylates, naturally occurring in willow bark, have been used for their medicinal properties for centuries, leading to the synthesis of acetylsalicylic acid (aspirin) in the late 19th century. nih.gov This marked a pivotal moment in the history of medicine and pharmacology. nih.gov

Another closely related and historically significant compound is 4-aminosalicylic acid (PAS). nih.govnih.gov It was discovered to have bacteriostatic activity against Mycobacterium tuberculosis and became a first-line drug in the treatment of tuberculosis for many years. nih.gov A major metabolic pathway for 4-aminosalicylic acid in the body is N-acetylation, leading to the formation of N-acetyl-4-aminosalicylic acid. nih.gov This metabolic transformation highlights the biological relevance of N-acylated derivatives of 4-aminosalicylic acid.

These historical precedents with salicylates and aminobenzoic acids provide a strong foundation for the investigation of other derivatives, including this compound. The established therapeutic applications of these parent compounds suggest that modifications, such as the introduction of a propionamide (B166681) group, could lead to new or improved biological activities.

Rationale for Comprehensive Mechanistic and Synthetic Investigations of this compound

The rationale for a thorough investigation of this compound is multifaceted and rooted in the principles of medicinal chemistry and drug discovery.

Exploration of Structure-Activity Relationships (SAR): The synthesis of analogs of biologically active compounds is a fundamental strategy in medicinal chemistry. By modifying the acyl group on the 4-amino position of a salicylic acid scaffold (e.g., from acetyl to propionyl), researchers can systematically probe the structure-activity relationships. These studies help to understand how changes in molecular size, lipophilicity, and electronic properties affect the compound's interaction with its biological target.

Modulation of Pharmacokinetic Properties: The N-acyl group can significantly influence the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). The propionamide group in this compound, being slightly larger and more lipophilic than an acetamide (B32628) group, could alter its ability to cross cell membranes and its metabolic stability.

Potential for Novel Biological Activities: While the parent compound, 4-aminosalicylic acid, is known for its antitubercular activity, its N-acylated derivatives may exhibit different biological profiles. Investigations could uncover novel activities, such as anti-inflammatory, analgesic, or anticancer properties, which are often associated with benzoic acid and amide-containing molecules. medchemexpress.comrsc.org

Given the limited specific research on this compound, detailed synthetic and mechanistic studies are warranted to fully elucidate its chemical and biological characteristics and to explore its potential as a lead compound in drug discovery programs.

Compound Data

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC10H11NO4209.20
4-Aminosalicylic acidC7H7NO3153.14
Salicylic acidC7H6O3138.12
Benzoic acidC7H6O2122.12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-7(10(14)15)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPVBLXGMPDDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Hydroxy 4 Propionamidobenzoic Acid

De Novo Synthetic Pathways and Innovations

The creation of 2-Hydroxy-4-propionamidobenzoic acid from basic precursors involves a strategic sequence of reactions that build upon the foundational chemistry of aromatic compounds. The primary route leverages the commercially available and structurally similar compound, 4-aminosalicylic acid (4-ASA).

Multi-Step Synthetic Sequences and Reaction Optimization for Research Scale

The most direct synthetic pathway to this compound begins with the de novo synthesis of its key precursor, 4-aminosalicylic acid (4-ASA). The classical and industrially significant method for producing 4-ASA is the Kolbe-Schmitt reaction, which involves the carboxylation of m-aminophenol. researchgate.netgoogle.com In this reaction, a mixture of m-aminophenol and a potassium carbonate is heated under an atmosphere of carbon dioxide, often at elevated pressure and temperatures between 150°C and 190°C. google.com This process is typically performed under substantially anhydrous conditions to achieve high yields. google.com

Once 4-ASA is obtained, the synthesis proceeds to the key transformation: the selective acylation of the amino group. This is an N-acylation reaction where the amino moiety at the C4 position is converted to a propionamido group. This is typically achieved by reacting 4-ASA with an acylating agent such as propionyl chloride or propionic anhydride (B1165640). youtube.com The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to facilitate the reaction.

Optimization of this acylation step is critical for maximizing yield and purity. Key parameters include the choice of solvent, reaction temperature, and the nature of the base. Aprotic solvents are often preferred to avoid unwanted side reactions with the acylating agent.

Table 1: Illustrative Conditions for Amide Synthesis from Amines

Acylating Agent Base Solvent Temperature Purpose
Propionyl Chloride Pyridine or Triethylamine Dichloromethane (DCM) or Tetrahydrofuran (THF) 0°C to Room Temp. Neutralizes HCl byproduct, catalyzes reaction. youtube.com
Propionic Anhydride Sodium Acetate Acetic Acid Reflux Drives reaction to completion.
Benzoyl Chloride Aqueous NaOH Water/DCM (Schotten-Baumann) Room Temp. Two-phase system for N-acylation. researchgate.net

Exploration of Chemo-, Regio-, and Stereoselective Approaches

The synthesis of this compound is a study in selectivity.

Regioselectivity : The initial carboxylation of m-aminophenol demonstrates significant regioselectivity. The reaction preferentially yields 4-amino-2-hydroxy-benzoic acid (4-ASA) over other possible isomers, such as 2-amino-4-hydroxy-benzoic acid. researchgate.net This selectivity is crucial as it establishes the correct arrangement of functional groups on the benzene (B151609) ring. Enzymatic carboxylation methods have also been explored, showing high regioselectivity in the synthesis of 4-ASA from m-aminophenol. acs.orgnih.gov

Chemoselectivity : During the acylation step, chemoselectivity is paramount. The starting material, 4-ASA, possesses three nucleophilic sites: the amino group, the phenolic hydroxyl group, and the carboxylate anion (under basic conditions). The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions. nih.gov However, to prevent competitive O-acylation of the hydroxyl group, which can occur under more vigorous conditions, a carefully designed protecting group strategy may be employed.

Stereoselectivity : The target molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereoselectivity is not a consideration in its synthesis.

Development of Novel Protecting Group Strategies

To ensure exclusive N-acylation and achieve high purity, a protecting group strategy can be invaluable. jocpr.com This involves temporarily masking the hydroxyl and carboxylic acid groups to prevent them from reacting with the acylating agent. researchgate.net

A plausible multi-step sequence employing protecting groups would be:

Protection of the Carboxylic Acid : The carboxylic acid is often protected first, typically by converting it into an ester, such as a methyl or ethyl ester. This can be achieved through Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid. jst.go.jp

Protection of the Hydroxyl Group : The phenolic hydroxyl group can then be protected. Common protecting groups for phenols include benzyl (B1604629) ethers, which are stable under a variety of conditions but can be removed later by hydrogenolysis, or silyl (B83357) ethers. nih.govacs.org

Acylation : With the other functional groups masked, the free amino group can be selectively acylated with propionyl chloride or propionic anhydride.

Deprotection : The final step involves the sequential or simultaneous removal of the protecting groups to reveal the final product, this compound. For instance, an ester can be hydrolyzed back to a carboxylic acid under basic conditions (saponification), and a benzyl ether can be cleaved via catalytic hydrogenation. researchgate.net

The choice of protecting groups is governed by the principle of orthogonality, where each group can be removed under specific conditions without affecting the others, allowing for controlled, stepwise synthesis. jocpr.com

Table 2: Common Protecting Groups for Hydroxyl and Carboxyl Functions

Functional Group Protecting Group Abbreviation Introduction Reagent Removal Conditions
Phenolic Hydroxyl Benzyl ether Bn Benzyl bromide (BnBr), Base H₂, Pd/C (Hydrogenolysis)
Phenolic Hydroxyl Acetyl Ac Acetic Anhydride, Base Mild acid or base hydrolysis
Carboxylic Acid Methyl ester Me Methanol, H⁺ (cat.) NaOH (aq), then H₃O⁺
Carboxylic Acid Benzyl ester Bn Benzyl alcohol, DCC H₂, Pd/C (Hydrogenolysis)
Carboxylic Acid tert-Butyl ester tBu Isobutylene, H⁺ (cat.) Trifluoroacetic Acid (TFA)

Functional Group Transformations and Analog Synthesis

Once synthesized, this compound can serve as a scaffold for creating a variety of analogs for research purposes. This involves the selective modification of its functional groups.

Modification of the Carboxylic Acid Moiety for Research Probes

The carboxylic acid group is a prime target for derivatization to generate research probes, such as those used in bioassays or for analytical detection. nih.gov Common transformations include:

Esterification : Converting the carboxylic acid to an ester can alter its solubility and cell permeability. For example, reaction with a fluorescent alcohol could yield a fluorescently tagged probe.

Amidation : Coupling the carboxylic acid with various amines using peptide coupling reagents (e.g., DCC, EDC) can generate a library of amides with diverse properties.

Derivatization for Analysis : For analytical purposes like HPLC or mass spectrometry, the carboxylic acid can be derivatized to introduce a chromophore or a readily ionizable tag. For instance, reacting with p-bromophenacyl bromide introduces a bromine atom, allowing for element-selective detection with techniques like ICP-MS. rsc.org Dansyl chloride can also be used to create fluorescent derivatives for sensitive detection. unomaha.edu

Table 3: Derivatization Reagents for Carboxylic Acids as Research Probes

Reagent Resulting Derivative Purpose of Probe
p-Bromophenacyl Bromide p-Bromophenacyl ester Tagging for UV or ICP-MS detection. rsc.org
Dansyl Chloride Dansyl ester Fluorescent labeling for sensitive detection. unomaha.edu
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) + Amine Amide Creation of amide libraries for structure-activity relationship (SAR) studies. researchgate.netnih.govnih.gov

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group offers another site for modification, allowing for the synthesis of a different set of analogs. nih.gov

Esterification : The hydroxyl group can be readily acylated. A classic example is the acetylation of salicylic (B10762653) acid's hydroxyl group with acetic anhydride to produce aspirin. Similarly, the hydroxyl group of this compound could be reacted with various acyl chlorides or anhydrides to form esters, which can function as prodrugs or alter the molecule's biological activity profile. researchgate.net

Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the hydroxyl group into an ether. This modification can significantly impact the compound's hydrogen-bonding capacity and lipophilicity.

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of this chemical scaffold in various biological contexts. researchgate.netnih.gov

Table 4: Reagents for Derivatizing the Phenolic Hydroxyl Group

Reagent Class Specific Example Resulting Functional Group
Acyl Halide Acetyl Chloride Acetyl Ester
Acid Anhydride Acetic Anhydride Acetyl Ester
Alkyl Halide Methyl Iodide Methyl Ether
Isocyanate Phenyl Isocyanate Phenyl Carbamate

Amide Bond Scission and Formation in Advanced Synthetic Routes

The construction of the propionamide (B166681) moiety in this compound is a classic example of amide bond formation. The most common and direct synthetic route involves the N-acylation of 4-aminosalicylic acid with a suitable propionylating agent.

A prevalent method for this transformation is the Schotten-Baumann reaction, where an acyl chloride, in this case, propionyl chloride , is reacted with the amine in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is typically carried out in a suitable solvent system. The formation of the amide bond is generally a robust and high-yielding process.

Alternatively, propionic anhydride can be employed as the acylating agent. This method avoids the generation of corrosive HCl gas, although it often requires heating to proceed at a practical rate. The choice of acylating agent and reaction conditions can be optimized to maximize yield and purity.

Advanced synthetic strategies may also involve the use of coupling agents to facilitate the amide bond formation between 4-aminosalicylic acid and propionic acid directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can be used. These methods are particularly useful for small-scale syntheses where high purity is paramount.

Amide bond scission, or hydrolysis, of this compound can be achieved under either acidic or basic conditions, typically with heating. google.comorientjchem.org This process would regenerate 4-aminosalicylic acid and propionic acid. Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. google.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Due to the stability of the amide bond, these conditions are generally harsh and not typically employed in synthetic routes unless deprotection is required. orientjchem.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals and pharmaceuticals, including derivatives of salicylic acid. The focus is on developing more efficient, safer, and environmentally benign processes.

Implementation of Catalytic and Biocatalytic Methods for Enhanced Efficiency

The development of catalytic methods for N-acylation offers a greener alternative to traditional stoichiometric approaches. A variety of catalysts have been explored for the acylation of amines, which can be applicable to the synthesis of this compound. nih.gov

Catalytic Methods:

Recent research has demonstrated the use of various catalysts for N-acylation reactions that are more environmentally friendly. For instance, metal-free sulfonated reduced graphene oxide has been used as a catalyst for N-acetylation under sonication. researchgate.net Another approach involves the use of magnesium powder as a catalyst for the acetylation of amines with acetic anhydride. nih.gov These catalytic systems reduce the need for corrosive reagents and can often be recycled and reused. The application of such catalysts to the propionylation of 4-aminosalicylic acid could provide a more sustainable synthetic route.

Biocatalytic Methods:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes offer high selectivity and operate under mild conditions, often in aqueous media. researchgate.net For the synthesis of amides, hydrolases such as lipases and proteases can be used in reverse, catalyzing the formation of the amide bond. researchgate.net While specific enzymatic synthesis of this compound is not widely reported, the enzymatic synthesis of other N-acylethanolamines has been successfully demonstrated using lipases like Novozym® 435. nih.gov This suggests the potential for developing a biocatalytic route for the target molecule, likely involving a lipase-catalyzed reaction between a propionic acid ester and 4-aminosalicylic acid.

Furthermore, ATP-dependent amide bond-forming enzymes represent another promising biocatalytic strategy. These enzymes can couple a carboxylic acid and an amine with high specificity, driven by the energy of ATP hydrolysis.

Atom Economy and Environmental Impact Considerations in Process Chemistry Research

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy signifies a more sustainable process with less waste generation.

For the synthesis of this compound via the acylation of 4-aminosalicylic acid with propionyl chloride, the atom economy can be calculated as follows:

Reaction: C₇H₇NO₃ (4-aminosalicylic acid) + C₃H₅ClO (propionyl chloride) → C₁₀H₁₁NO₄ (this compound) + HCl

Molar Masses:

4-aminosalicylic acid: 153.14 g/mol

Propionyl chloride: 92.52 g/mol

this compound: 209.19 g/mol

HCl: 36.46 g/mol

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100% (209.19 / (153.14 + 92.52)) x 100% = 84.9%

Using propionic anhydride as the acylating agent offers a higher atom economy:

Reaction: C₇H₇NO₃ (4-aminosalicylic acid) + (C₃H₅O)₂O (propionic anhydride) → C₁₀H₁₁NO₄ (this compound) + C₃H₆O₂ (propionic acid)

Molar Masses:

Propionic anhydride: 130.14 g/mol

Propionic acid: 74.08 g/mol

Atom Economy Calculation: (209.19 / (153.14 + 130.14)) x 100% = 73.9%

Molecular Interactions and Mechanistic Biochemical Investigations of 2 Hydroxy 4 Propionamidobenzoic Acid

Elucidation of Molecular Binding and Interaction Mechanisms

The precise ways in which 2-Hydroxy-4-propionamidobenzoic acid interacts with molecular targets are the subject of ongoing research. Preliminary studies are exploring its potential to modulate the function of key biological molecules.

Enzyme Inhibition and Activation Kinetics Studies

Currently, there is a lack of specific studies detailing the enzyme inhibition or activation kinetics of this compound. While the broader class of hydroxybenzoic acids is known to interact with various enzymes, dedicated research is required to characterize the specific kinetic parameters (e.g., Kᵢ, IC₅₀) of this particular compound and to identify the enzymes it may target. Such studies would be crucial in understanding its mechanism of action and potential therapeutic applications.

Receptor Ligand Binding and Allosteric Modulation Research

As of the latest review of scientific literature, no specific receptor ligand binding or allosteric modulation studies have been published for this compound. Research in this area would be necessary to determine if the compound directly interacts with cellular receptors to elicit a biological response.

Investigation of Protein-Ligand and Nucleic Acid-Ligand Interactions in in vitro Systems

There is currently no available research specifically investigating the in vitro protein-ligand or nucleic acid-ligand interactions of this compound. Future studies employing techniques such as isothermal titration calorimetry, surface plasmon resonance, or molecular docking would be invaluable in characterizing its binding affinities and specific molecular targets.

Preclinical and Cellular Mechanistic Studies (Excluding Clinical Human Trials)

Preclinical and cellular studies are beginning to explore the impact of this compound on various cellular functions and signaling pathways.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, ERK, p38, JNK, mTOR)

Specific data on the modulation of key intracellular signaling pathways such as NF-κB, ERK, p38, JNK, or mTOR by this compound is not yet available in the scientific literature. Research into these pathways is critical to understanding the compound's cellular mechanism of action. For instance, studies on related compounds, such as propionic acid, have indicated an ability to modulate the TLR4/NF-κB signaling pathway in the context of intestinal barrier dysfunction induced by lipopolysaccharide nih.gov. However, direct evidence for this compound is pending.

Impact on Specific Cellular Processes (e.g., autophagy, inflammation, cellular stress responses)

While direct studies on this compound are limited, research on structurally related molecules provides some insights into potential areas of activity. For example, propionic acid has been shown to regulate the balance between apoptosis and autophagy in the hypothalamus of diabetic rats nih.gov. Furthermore, various hydroxychalcone derivatives have demonstrated effects on autophagy, apoptosis, and inflammation in cancer cells nih.govnih.gov. These findings suggest that this compound may also influence these fundamental cellular processes, though specific investigations are required for confirmation.

Biochemical Pathway Elucidation and Metabolic Flux Analysis

No information is available on the specific biochemical pathways involving this compound. Consequently, metabolic flux analysis, which quantifies the rate of turnover of metabolites through a metabolic pathway, has not been performed for this compound.

Application as a Biochemical Probe or Research Intermediate

Development and Utilization of Radiolabeled or Tagged Analogues for Mechanistic Tracing

There are no published studies detailing the synthesis or use of radiolabeled or tagged versions of this compound to trace its metabolic fate or mechanism of action.

Role as a Precursor in the Biosynthesis or Synthesis of Other Research-Relevant Molecules

The role of this compound as a precursor molecule in the biosynthesis or laboratory synthesis of other compounds is not described in the available scientific literature.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 4 Propionamidobenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can predict a molecule's geometry, energy, and electronic properties with high accuracy. niscpr.res.in

The reactivity and electronic characteristics of 2-Hydroxy-4-propionamidobenzoic acid are dictated by the arrangement of its electrons in molecular orbitals and the acidic or basic nature of its functional groups.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a large gap suggests high stability and low reactivity. researchgate.net

In a molecule like this compound, the HOMO is typically distributed across the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxyl groups. The LUMO is generally located over the carboxylic acid group and the aromatic ring. Quantum chemical calculations on related benzoic acid and triazole derivatives have shown that these methods can reliably determine HOMO-LUMO energies and their gap. niscpr.res.in For one such derivative, the calculated HOMO and LUMO energies were -6.303 eV and -2.243 eV, respectively, resulting in a stable energy gap of 4.06 eV. niscpr.res.in This type of analysis is crucial for predicting how the molecule might participate in chemical reactions and molecular recognition events. wikipedia.orglibretexts.org

Table 1: Representative Quantum Chemical Properties of a Substituted Benzoic Acid Derivative

ParameterCalculated Value (eV)Significance
HOMO Energy-6.303Indicates electron-donating capability. niscpr.res.in
LUMO Energy-2.243Indicates electron-accepting capability. niscpr.res.in
HOMO-LUMO Energy Gap (ΔE)4.06Correlates with chemical stability and low reactivity. niscpr.res.in

The three-dimensional shape and flexibility of this compound are critical for its ability to interact with biological targets.

Conformational Analysis: This involves identifying the stable, low-energy arrangements (conformers) of the molecule. For this compound, key flexible bonds include the C-N bond of the amide and the C-C bond connecting the carboxylic acid to the ring. Rotation around these bonds can lead to different conformers. Studies on substituted benzoic acids have shown that they can exist in multiple conformations, and computational analysis can reveal the energy barriers between them. nih.gov For example, computational studies on 3-(azidomethyl)benzoic acid identified three distinct conformational polymorphs, highlighting how subtle rotational changes can lead to different stable structures. nih.gov The presence of an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, typical for salicylic (B10762653) acid derivatives, would significantly constrain the conformational freedom and favor a more planar structure.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of this compound in a solvent or bound to a protein. acs.org Studies on salicylamide (B354443) and other benzoic acid derivatives use MD to explore their clustering behavior in solution, interactions with solvent molecules, and the stability of binding poses within a protein target. acs.orgresearchgate.netbohrium.com For instance, a 100 ns MD simulation of salicylamide-based inhibitors bound to a viral protease revealed a stable root-mean-square deviation (RMSD) of 2.25 Å, indicating the compound remained tightly bound and conformationally stable within the active site. researchgate.net Such simulations would be invaluable for understanding the flexibility of the propionamide (B166681) tail and its role in mediating interactions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is central to drug discovery and design.

Virtual screening involves docking large libraries of compounds against a protein target to identify potential "hits." Benzoic and salicylic acid derivatives are frequently included in such screening campaigns due to their favorable drug-like properties. nih.govstmjournals.com For example, in silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease was used to identify potential antiviral candidates. nih.gov Similarly, derivatives of 2-hydroxybenzoic acid were identified as novel inhibitors of the enzyme SIRT5 through screening assays coupled with molecular docking. nih.gov this compound could be included in such virtual screens to explore its potential activity against a wide range of targets, from enzymes involved in inflammation (like cyclooxygenases) to those implicated in cancer or metabolic disease. nih.govfip.org

Once a potential binding pose is identified through docking, it must be analyzed to understand the specific intermolecular interactions that stabilize the complex. These interactions form a "fingerprint" that characterizes the binding. For this compound, key interactions would likely involve:

Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The phenolic hydroxyl group is an excellent hydrogen bond donor, while the amide group has both donor (N-H) and acceptor (C=O) capabilities. Docking studies of salicylic acid in a plant defense protein (PR1b) confirmed that it forms strong hydrogen bonds with key active site residues like ASP28, ARG31, and GLN97. mdpi.com

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated (carboxylate), allowing for strong salt bridge interactions with positively charged residues like arginine or lysine.

Pi-stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Docking studies on analogues have successfully characterized these interactions. For instance, docking of a salicylic acid analogue in the COX-2 binding pocket revealed its orientation and key contacts. researchgate.net Similarly, a study on SIRT5 inhibitors identified the essential role of the carboxylic acid and adjacent hydroxyl group in maintaining activity, a finding rationalized by their specific hydrogen bonding patterns in the docked structure. nih.gov

Table 2: Representative Molecular Docking Results for Salicylic Acid Derivatives Against Various Targets

Compound ClassProtein TargetReported Binding Energy / ScoreKey Finding
Acyl salicylic acid derivativeCOX-1-5.32 kcal/molShowed higher in silico affinity than the parent compound, aspirin. fip.org
5-chloro-2-(1H-indol-2-yl)benzoic acid3JUS (Protein Kinase)-11.1354 kcal/molEmerged as a potent compound based on favorable ligand pose energy. researchgate.net
Salicylic Acid (SA)PR1b (Pathogenesis-related protein)26.2 KJ/moleDocking confirmed good interaction via hydrogen bonds with active site residues. mdpi.com
Benzoic acid derivativesSARS-CoV-2 Main Protease-29 to -38 (docking score)Scores increased with the number of hydroxyl groups on the ring. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Hypotheses

Chemoinformatics applies computational methods to analyze chemical data, while QSAR is a technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built by calculating a set of molecular descriptors (e.g., hydrophobicity (logP), electronic properties, steric parameters) for a series of related compounds and correlating them with their measured activity. This can provide hypotheses about the mechanism of action. For example, a QSAR study on 28 substituted salicylic acids with anti-inflammatory activity found that electronic and partitioning effects were key factors influencing activity. nih.gov The resulting statistically significant model could explain over 70% of the variance in the data. nih.gov

Another study on acyl salicylic acid derivatives designed as COX-1 inhibitors used a QSAR approach to determine that hydrophobicity and molecular energy contributed significantly to their inhibitory action. fip.orgfip.org A 3D-QSAR study on salicylamide derivatives with antiproliferative activity generated a highly reliable model (R² = 0.969) that provided information on which structural features could be modified to improve activity. najah.edu

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogues where, for instance, the length of the alkyl chain on the amide is varied, or different substituents are placed on the aromatic ring. The resulting model could predict which features are essential for activity and guide the design of more potent molecules.

Advanced Analytical Methodologies for Research Characterization of 2 Hydroxy 4 Propionamidobenzoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon-¹³ (¹³C) signals of 2-Hydroxy-4-propionamidobenzoic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the amide proton, and the protons of the propionyl group. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl and propionamido groups. The aromatic region would show a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene (B151609) ring. The amide proton (N-H) would appear as a broad singlet, and the ethyl group of the propionamido moiety would present as a quartet and a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carboxyl carbon, the amide carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons of the propionyl group. The chemical shifts provide critical data for confirming the carbon framework of the molecule.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system (e.g., within the ethyl group and between adjacent aromatic protons), while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Predicted ¹H and ¹³C NMR Data for this compound: Actual experimental values can vary based on solvent and concentration.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)~11-13 (broad s)~170-175
Phenolic (OH)~9-11 (broad s)-
Amide (NH)~9-10 (broad s)-
Aromatic CH (position 3)~7.5-7.7 (d)~110-115
Aromatic CH (position 5)~7.8-8.0 (dd)~125-130
Aromatic CH (position 6)~6.9-7.1 (d)~108-112
Amide C=O-~172-176
Propionyl CH₂~2.3-2.5 (q)~30-35
Propionyl CH₃~1.1-1.3 (t)~9-12
Aromatic C-OH-~160-165
Aromatic C-COOH-~115-120
Aromatic C-NH-~140-145

d=doublet, dd=doublet of doublets, q=quartet, t=triplet, s=singlet

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its molecular formula.

For this compound (C₁₀H₁₁NO₄), the expected exact mass is approximately 209.0688 g/mol . In electrospray ionization (ESI), it would likely be observed as the protonated molecule [M+H]⁺ at m/z 210 or the deprotonated molecule [M-H]⁻ at m/z 208.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include:

Loss of water (H₂O) from the carboxylic acid and hydroxyl groups.

Loss of carbon dioxide (CO₂) or formic acid (HCOOH) from the carboxylic acid group.

Cleavage of the amide bond , leading to fragments corresponding to the propionyl group and the 4-amino-2-hydroxybenzoic acid moiety.

Breakdown of the propionyl side chain.

Predicted Key Mass Fragments for this compound:

m/z (Mass-to-Charge Ratio) Possible Fragment Identity
209[M]⁺ (Molecular Ion)
191[M - H₂O]⁺
164[M - COOH]⁺
152[M - CH₂CH₂CO]⁺ or [4-amino-2-hydroxybenzoic acid]⁺
138[4-hydroxybenzoic acid from rearrangement]⁺
122[Fragment from loss of CO₂ and propene]
94[Phenolic fragment]

These are predicted fragments and their relative intensities would depend on the ionization technique and collision energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups.

Key IR Absorption Bands for this compound:

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
O-H (Carboxylic Acid)2500-3300 (very broad)Stretching
O-H (Phenol)3200-3600 (broad)Stretching
N-H (Amide)3100-3500 (moderate)Stretching
C-H (Aromatic)3000-3100 (sharp, weak)Stretching
C-H (Aliphatic)2850-2960 (medium)Stretching
C=O (Carboxylic Acid)1680-1710 (strong)Stretching
C=O (Amide I)1630-1680 (strong)Stretching
C=C (Aromatic)1450-1600 (multiple bands)Stretching
C-O (Carboxylic Acid/Phenol)1210-1320 (strong)Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene ring and carbonyl groups in this compound constitute a chromophore that absorbs UV light. The position of the maximum absorbance (λmax) is influenced by the substituents on the benzene ring. Hydroxybenzoic acids and their derivatives typically exhibit strong absorbance in the UV region. For instance, related hydroxybenzoic acids show absorption maxima between 200 and 300 nm. The exact λmax for this compound would be determined experimentally and is useful for quantitative analysis using techniques like HPLC.

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are fundamental for separating this compound from impurities or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. A gradient elution with a mixture of an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) allows for the efficient separation of the target compound from its precursors and potential by-products. Detection is usually performed with a UV detector set at one of the compound's absorption maxima.

Typical HPLC Parameters for Analysis:

Parameter Condition
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., ~230-290 nm)
Column Temperature25-35 °C

Gas Chromatography (GC): Due to its low volatility and the presence of polar functional groups (carboxyl, hydroxyl, amide), this compound is not suitable for direct GC analysis. It would require derivatization to increase its volatility and thermal stability. A common derivatization strategy involves silylation (e.g., with BSTFA) to convert the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Chiral Chromatography for Enantiomeric Purity Determination of Synthesized Intermediates

While this compound itself is not chiral, chiral intermediates may be used in its synthesis, or it could be a precursor to a chiral final product. In such cases, assessing the enantiomeric purity of these intermediates is crucial. Chiral chromatography, a specialized form of HPLC, is used for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral molecules, including amino acid derivatives and other chiral precursors. The choice of mobile phase (normal phase or reversed-phase) and the specific CSP are critical for achieving successful enantiomeric separation.

X-ray Crystallography and Solid-State Characterization

The elucidation of the three-dimensional atomic arrangement and solid-state properties of this compound is fundamental for understanding its physicochemical characteristics. X-ray crystallography and other solid-state characterization techniques provide invaluable insights into the molecule's absolute structure, conformation, and potential polymorphic forms, which are critical aspects in research and material science.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-benzamido-2-hydroxybenzoic acid, provides a strong model for its likely solid-state conformation and intermolecular interactions. nih.gov In the crystal structure of 4-benzamido-2-hydroxybenzoic acid, the molecule exhibits a nearly planar conformation, with a very small dihedral angle between the phenyl rings. nih.gov A key feature is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring motif known as an S(6) ring. nih.gov

Table 1: Crystallographic Data for the Analogue Compound 4-Benzamido-2-hydroxybenzoic acid nih.gov

ParameterValue
Empirical FormulaC₁₄H₁₁NO₄
Molecular Weight257.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6689 (5)
b (Å)32.039 (3)
c (Å)6.6413 (5)
β (°)103.530 (5)
Volume (ų)1172.74 (18)
Z4

Table 2: Hydrogen Bond Geometry for the Analogue Compound 4-Benzamido-2-hydroxybenzoic acid (Å, °) nih.gov

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
O1—H1···O20.821.762.502 (2)149
O3—H3···O2ⁱ0.821.822.637 (2)175

Symmetry code: (i) -x+1, -y+1, -z+1

Powder X-ray Diffraction for Polymorphism Studies in Research Materials

Powder X-ray diffraction (PXRD) is a primary and non-destructive technique used to analyze the crystalline nature of a material and to identify its polymorphic form. americanpharmaceuticalreview.com Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.govunits.it Different polymorphs of the same compound can exhibit distinct physicochemical properties.

The PXRD pattern is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com It is generated by the diffraction of X-rays by the planes of a crystalline lattice, and the resulting pattern is a plot of diffracted intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com

In the context of research materials, PXRD is crucial for:

Phase Identification: Comparing the experimental PXRD pattern of a newly synthesized batch of this compound with a reference pattern (if available) confirms the identity of the crystalline phase.

Polymorph Screening: By crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates), PXRD can be used to screen for the existence of different polymorphs. Each polymorph will produce a distinct PXRD pattern. rsc.org

Crystallinity Assessment: The presence of sharp diffraction peaks indicates a highly crystalline material, whereas a broad, diffuse halo is characteristic of an amorphous (non-crystalline) solid. The degree of crystallinity can be estimated from the PXRD data. mdpi.com

Stability Studies: PXRD can monitor for changes in the crystalline form of this compound under different stress conditions, such as temperature and humidity, which is essential for determining the most stable polymorphic form. nih.gov

While no specific PXRD data for different polymorphs of this compound are currently published, the general methodology for such a study would involve a systematic screening process. For example, the anti-ulcer drug ranitidine (B14927) hydrochloride exists in two polymorphic forms, each with a significantly different PXRD pattern, allowing for their clear differentiation and quantification in a mixture. units.it Should this compound be found to exhibit polymorphism, each form would be expected to have a unique set of diffraction peaks.

Broader Academic Implications and Future Research Trajectories for 2 Hydroxy 4 Propionamidobenzoic Acid

Potential as a Molecular Scaffold for Novel Chemical Probes

The structure of 2-Hydroxy-4-propionamidobenzoic acid provides a versatile scaffold for the development of novel chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a cellular or organismal context. The design of such probes often involves the strategic modification of a core molecular framework to enhance potency, selectivity, and introduce reporter groups.

The key features of this compound that make it an attractive scaffold include:

Multiple Functionalization Points: The aromatic ring, the carboxylic acid, the hydroxyl group, and the amide linkage all offer sites for chemical modification. This allows for the systematic alteration of the molecule's properties to optimize its interaction with a target and to attach functionalities like fluorescent tags or biotin for visualization and pull-down experiments, respectively.

Established Bioactivity of Core Moieties: Both benzoic acid and benzamide derivatives are known to exhibit a wide range of biological activities. This inherent bioactivity suggests that derivatives of this compound could be tailored to interact with various biological targets.

Synthetic Tractability: The synthesis of derivatives from this core structure is generally feasible using standard organic chemistry methodologies, facilitating the generation of libraries of compounds for screening and optimization.

The development of chemical probes from this scaffold would likely involve structure-based design, where the core is modified to fit the binding site of a target protein, and diversity-oriented synthesis to create a broad range of analogs for high-throughput screening.

Contribution to Fundamental Understanding of Structure-Activity Relationships in Benzamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The systematic study of derivatives of this compound can contribute significantly to the broader understanding of SAR in the context of benzamide derivatives.

Key structural features of this compound and their potential influence on biological activity include:

Substitution Pattern on the Benzene (B151609) Ring: The relative positions of the hydroxyl, propionamido, and carboxyl groups are critical. Variations in this substitution pattern can dramatically alter the molecule's conformation, electronic properties, and ability to form hydrogen bonds, all of which are crucial for target binding.

Nature of the Amide Group: The propionyl group on the amide can be modified to explore the impact of chain length, branching, and the introduction of cyclic or aromatic moieties on activity. These changes can affect the compound's lipophilicity and steric interactions within a binding pocket.

The Carboxylic Acid and Hydroxyl Groups: These groups are key hydrogen bond donors and acceptors. Their presence and positioning are likely to be critical for anchoring the molecule to its biological target.

By synthesizing and testing a variety of analogs, researchers can build detailed SAR models. These models can elucidate the specific structural requirements for a desired biological effect, such as the inhibition of a particular enzyme, and guide the rational design of more potent and selective compounds. For example, studies on other benzamide derivatives have shown that the nature and position of substituents can significantly impact their activity as enzyme inhibitors.

Emerging Research Directions and Interdisciplinary Collaborations in its Study

The future study of this compound is poised to benefit from interdisciplinary collaborations, integrating expertise from various scientific domains.

Emerging Research Directions:

Fragment-Based Drug Discovery: The core structure of this compound could be utilized as a starting fragment in fragment-based drug discovery campaigns. This approach involves screening small, low-complexity molecules (fragments) that bind weakly to a target, and then growing or linking these fragments to create more potent leads.

Target Identification: For any derivatives of this compound that exhibit interesting biological activity, a key research direction will be the identification of their molecular targets. This can be achieved through techniques such as chemical proteomics and affinity chromatography, often requiring collaboration with biochemists and cell biologists.

Development of Bioisosteres: Research could focus on replacing the carboxylic acid or other functional groups with bioisosteres—substituents that retain the desired biological activity but may improve pharmacokinetic properties. This is a common strategy in drug design to enhance a compound's metabolic stability and oral bioavailability.

Interdisciplinary Collaborations:

Chemistry and Biology: The synthesis of novel derivatives by organic chemists, coupled with their biological evaluation by pharmacologists and biochemists, is the cornerstone of any drug discovery or chemical probe development project.

Computational Chemistry and Experimental Science: Computational chemists can use molecular modeling and docking studies to predict how derivatives of this compound might bind to specific targets. These predictions can then guide the synthetic efforts of experimental chemists, creating a synergistic research loop.

Materials Science and Medicinal Chemistry: Functionalized benzoic acids are also being explored for their potential in materials science, for example, in the development of new polymers or functionalized surfaces. Collaborations in this area could lead to novel applications for derivatives of this compound beyond the biological realm.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-propionamidobenzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer: A common approach involves starting with 4-aminosalicylic acid, where the hydroxyl group is protected (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions. Propionylation is then performed via reaction with propionic anhydride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI. Deprotection under mild acidic or basic conditions yields the final product. Optimization includes solvent selection (polar aprotic solvents like DMF or dichloromethane), temperature control (0–5°C during coupling), and catalyst use. Reaction progress can be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy (in DMSO-d₆) to identify hydroxyl, amide, and aromatic protons; FTIR for functional group analysis (e.g., O–H stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • Cross-Validation: Compare spectral data with reference standards or computational predictions (e.g., PubChem or ChemSpider entries for analogous benzoic acid derivatives) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer:
  • Storage: Airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis.
  • Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to light (store in amber glass).
  • Safety Protocols: Follow OSHA guidelines for chemical hygiene plans, including emergency showers/eye washes and routine air monitoring if handling powdered forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different studies?

  • Methodological Answer: Conduct systematic solubility tests under controlled conditions:
  • Solvent Screening: Test water, DMSO, ethanol, and phosphate buffers (pH 2–9) at 25°C and 37°C.
  • Quantification: Use gravimetric analysis (after solvent evaporation) or UV-Vis spectroscopy (calibration curve at λ_max).
  • Statistical Analysis: Apply ANOVA to assess variability between replicates and studies. Report deviations due to crystallinity (e.g., amorphous vs. crystalline forms) or impurities .

Q. What experimental strategies can be employed to study the metabolic pathways of this compound in pharmacological models?

  • Methodological Answer:
  • In Vitro Models: Incubate with hepatocyte cultures or liver microsomes to identify phase I/II metabolites. Use LC-MS/MS with electrospray ionization for metabolite profiling.
  • Radiolabeling: Synthesize ¹⁴C-labeled analogs to track biotransformation pathways.
  • Dose-Response Studies: Corrogate exposure levels (0.1–100 µM) with metabolite concentrations over 24–72 hours. Validate findings in vivo using rodent models .

Q. How should researchers design experiments to assess the potential cytotoxic effects of this compound in cell lines?

  • Methodological Answer:
  • Cell Viability Assays: MTT or resazurin assays on HEK-293, HepG2, or cancer cell lines. Include positive (e.g., cisplatin) and negative controls (DMSO vehicle).
  • Experimental Design: Use a minimum of three biological replicates per concentration (0.1–100 µM). Assess time-dependent effects (24, 48, 72 hours).
  • Data Interpretation: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Perform ANOVA with Tukey’s post-hoc test to compare groups. Address confounding factors (e.g., serum protein binding) via media supplementation studies .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported biological activities of this compound across assays?

  • Methodological Answer:
  • Standardize Assay Conditions: Use identical cell lines, passage numbers, and serum batches. Predefine acceptance criteria for controls.
  • Blind Testing: Collaborate with independent labs to validate results.
  • Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers. Use funnel plots to detect publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.